2-(4H-1,2,4-triazol-3-yl)acetonitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(1H-1,2,4-triazol-5-yl)acetonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4N4/c5-2-1-4-6-3-7-8-4/h3H,1H2,(H,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOTRJRQYFMTRNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=N1)CC#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
108.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 2 4h 1,2,4 Triazol 3 Yl Acetonitrile and Its Substituted Analogs
De Novo Synthesis of the 1,2,4-Triazole (B32235) Ring System Incorporating the Acetonitrile (B52724) Functionality
De novo synthesis involves the construction of the heterocyclic ring from acyclic precursors. These methods are advantageous for creating the core 2-(1,2,4-triazol-3-yl)acetonitrile structure, where the acetonitrile group is directly attached to the triazole ring via a carbon-carbon bond.
Cyclocondensation Reactions of Hydrazine (B178648) Derivatives with Nitrile-Containing Precursors
The cyclocondensation of hydrazine derivatives with precursors bearing a nitrile group is a fundamental approach to building the 1,2,4-triazole ring. Various synthetic routes have been developed that utilize different nitrile-containing starting materials to incorporate the cyanomethyl group.
One common strategy involves the use of amidrazones, which can be prepared from nitriles or hydrazides. nih.gov These amidrazones serve as versatile building blocks that can react with a range of one-carbon synthons to yield 3,4,5-trisubstituted-1,2,4-triazoles. nih.gov For the synthesis of the target compound, a precursor such as cyanoacetamidrazone could theoretically be cyclized with a suitable reagent like formic acid or triethyl orthoformate to furnish the desired triazole scaffold.
Another established method is the reaction between hydrazides and nitriles. A facile copper-catalyzed, one-pot method has been developed to prepare 3,5-disubstituted-1,2,4-triazoles from the reaction of amides and nitriles through a cascade addition-oxidation-cyclization process. nih.govfrontiersin.org Adapting this methodology, cyanoacetic acid hydrazide could be reacted with a nitrile in the presence of a catalyst to construct the triazole ring with the desired acetonitrile side chain.
Furthermore, N,N-dialkylhydrazones can react with nitriles in a formal [3+2] cycloaddition to produce N-alkyl-1H-1,2,4-triazoles. rsc.org This sequential reaction proceeds via the in situ generation of a hydrazonoyl chloride, which then undergoes nucleophilic addition, cyclization, and dealkylation to afford multi-substituted triazoles. rsc.orgresearchgate.net
Approaches from Thiosemicarbazide (B42300) and Related Nitrogen-Containing Reagents
Thiosemicarbazide and its derivatives are classical and highly versatile reagents for the synthesis of 1,2,4-triazole heterocycles, particularly 1,2,4-triazole-3-thiols (which exist in tautomeric equilibrium with 1,2,4-triazole-3-thiones). The general pathway involves the condensation of a carboxylic acid hydrazide with an alkyl or aryl isothiocyanate to form a 1,4-disubstituted thiosemicarbazide intermediate. mdpi.comresearchgate.net This intermediate is then subjected to cyclization, typically under alkaline conditions (e.g., using NaOH or NaOEt), to yield the corresponding 4,5-disubstituted-4H-1,2,4-triazole-3-thiol. mdpi.comdergipark.org.tr
To directly incorporate the acetonitrile functionality using this method, one would start with cyanoacetic acid hydrazide. The reaction sequence is outlined below:
Formation of Acylthiosemicarbazide: Cyanoacetic acid hydrazide is reacted with an appropriate isothiocyanate (R-NCS) in a solvent like ethanol (B145695) to form the N1-(cyanomethylcarbonyl)-N4-substituted-thiosemicarbazide.
Cyclization: The resulting acylthiosemicarbazide is heated in an aqueous alkaline solution (e.g., 2N NaOH) to induce intramolecular cyclization via dehydration, affording the 5-(cyanomethyl)-4-substituted-4H-1,2,4-triazole-3-thiol. dergipark.org.trmdpi.com
This method provides a reliable route to triazoles where the cyanomethyl group is at the 5-position. The resulting thiol group is a versatile handle for further functionalization, such as the S-alkylation described in section 2.2.1.
| Starting Hydrazide | Isothiocyanate | Base/Solvent for Cyclization | Product | Reference(s) |
| Cyanoacetic acid hydrazide | Phenyl isothiocyanate | NaOH / Water | 5-(Cyanomethyl)-4-phenyl-4H-1,2,4-triazole-3-thiol | dergipark.org.tr |
| Cyanoacetic acid hydrazide | Methyl isothiocyanate | NaOH / Water | 5-(Cyanomethyl)-4-methyl-4H-1,2,4-triazole-3-thiol | dergipark.org.tr |
| Cyanoacetic acid hydrazide | Allyl isothiocyanate | NaOH / Water | 4-Allyl-5-(cyanomethyl)-4H-1,2,4-triazole-3-thiol | researchgate.net |
Multi-Component Reactions for Direct Scaffold Assembly
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot process to form a single product, represent a highly efficient strategy for synthesizing complex heterocyclic systems. nih.gov For the assembly of the 2-(1,2,4-triazol-3-yl)acetonitrile scaffold, MCRs offer the potential for rapid, diversity-oriented synthesis.
Several MCRs have been developed for the synthesis of substituted 1,2,4-triazoles. For instance, a metal-free, three-component desulfurization and deamination condensation of isothiocyanates, amidines, and hydrazines has been reported to produce structurally diverse 1H-1,2,4-triazol-3-amines. isres.org While not directly yielding the acetonitrile target, this illustrates the potential of MCRs to assemble the triazole core from simple building blocks.
A more relevant approach is the copper-enabled three-component [3+2] annulation reaction of nitriles, 2-diazoacetonitriles, and aryldiazonium salts, which regioselectively synthesizes 1-aryl-5-cyano-1,2,4-triazoles. isres.org This method directly installs a cyano group onto the triazole ring, providing a scaffold closely related to the target structure.
Post-Cyclization Functionalization Strategies to Introduce or Modify the Acetonitrile Group
This approach involves the synthesis of a stable 1,2,4-triazole precursor, which is subsequently modified to introduce the acetonitrile group or to functionalize other positions on the heterocyclic ring.
S-Alkylation of 1,2,4-Triazole-3-thiols with Halogenated Acetonitrile Derivatives
One of the most direct and widely employed post-cyclization functionalization methods is the S-alkylation of 1,2,4-triazole-3-thiols. This method does not produce the C-C linked 2-(4H-1,2,4-triazol-3-yl)acetonitrile, but rather its important thioether isomer, 2-((4H-1,2,4-triazol-3-yl)thio)acetonitrile. The starting 4,5-disubstituted-1,2,4-triazole-3-thiols are readily accessible via the thiosemicarbazide route described previously (Section 2.1.2).
The S-alkylation reaction is typically carried out by treating the triazole-3-thiol with a halogenated acetonitrile derivative, such as chloroacetonitrile (B46850) or bromoacetonitrile, in a polar solvent like DMF, ethanol, or acetone, and in the presence of a base. mdpi.commdpi.com The base (e.g., K₂CO₃, Cs₂CO₃, NaOH) deprotonates the thiol group to form a thiolate anion, which then acts as a nucleophile to displace the halide, forming the C-S bond. mdpi.commdpi.com The reaction is generally high-yielding and proceeds with excellent chemoselectivity at the sulfur atom. researchgate.netresearchgate.net
| 1,2,4-Triazole-3-thiol Precursor | Alkylating Agent | Base / Solvent | Product | Reference(s) |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Chloroacetonitrile | Anhydrous K₂CO₃ / DMF | 2-((4-Amino-5-phenyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile | scispace.com |
| 4,5-Diphenyl-4H-1,2,4-triazole-3-thiol | Chloroacetonitrile | NaOH / Ethanol | 2-((4,5-Diphenyl-4H-1,2,4-triazol-3-yl)thio)acetonitrile | mdpi.com |
| 5-(4-Nitrophenyl)-4H-1,2,4-triazole-3-thiol | Substituted Phenacyl Bromide* | Triethylamine / Ethanol | 2-((5-(4-Nitrophenyl)-4H-1,2,4-triazol-3-yl)thio)ethan-1-one derivatives | mdpi.com |
| 4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol | Chloroacetonitrile | NaH / DMF | 2-((4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile | scispace.com |
| Note: Phenacyl bromides are used to introduce acetophenone (B1666503) moieties, a related α-ketosulfide structure. |
N-Alkylation and C-Functionalization Modifying the Triazole Ring
Further modification of the 2-(1,2,4-triazol-3-yl)acetonitrile scaffold can be achieved through functionalization of the nitrogen or carbon atoms of the triazole ring.
N-Alkylation: The 1,2,4-triazole ring possesses three nitrogen atoms (N1, N2, and N4) that can potentially undergo alkylation. The regioselectivity of N-alkylation is influenced by several factors, including the substitution pattern on the triazole ring, the nature of the alkylating agent, the base, and the solvent used. nih.govresearchgate.net For S-substituted 1,2,4-triazoles, alkylation typically occurs preferentially at the N1 and N2 positions. nih.gov For unsubstituted or 3,5-disubstituted 1,2,4-triazoles, alkylation often yields a mixture of N1 and N4 substituted products. researchgate.net This strategy allows for the synthesis of a diverse library of N-substituted analogs from a common triazole precursor.
C-Functionalization: Direct C-functionalization to introduce the acetonitrile group onto a pre-formed triazole ring is more challenging but conceptually powerful. One novel approach involves the generation of N-heterocyclic carbenes (NHCs) from 1,2,4-triazolium salt precursors. It has been demonstrated that 1,2,4-triazol-5-ylidenes can react with acetonitrile. researchgate.net This reaction proceeds via a C-H insertion mechanism, directly forming a C-C bond between the C5 position of the triazole and the methyl group of acetonitrile, yielding a 5-cyanomethyl-4,5-dihydro-1H-1,2,4-triazole product. researchgate.net This method provides a direct route to install the desired cyanomethyl group onto the carbon backbone of the heterocycle.
Cyanation Reactions on Pre-existing Triazole Cores
A key strategy for the synthesis of this compound involves the introduction of a cyanomethyl group onto a pre-formed 1,2,4-triazole ring. This is typically achieved through the nucleophilic substitution of a suitable leaving group on a triazole precursor with a cyanide anion. A viable and direct approach is the reaction of a 3-(halomethyl)-1,2,4-triazole, such as 3-(chloromethyl)-1H-1,2,4-triazole, with a cyanide salt like potassium cyanide (KCN).
This reaction is analogous to the synthesis of 2-(1,2,4-oxadiazol-5-yl)acetonitriles from 5-(chloromethyl)-1,2,4-oxadiazoles. beilstein-journals.org In a typical procedure, the chloromethyl-substituted heterocycle is treated with potassium cyanide in a polar aprotic solvent such as acetonitrile. The reaction proceeds via a standard SN2 mechanism where the cyanide ion displaces the chloride ion to form the desired acetonitrile derivative. beilstein-journals.org
However, a significant challenge in the alkylation of unsubstituted 1,2,4-triazole cores is the potential for reaction at the ring nitrogen atoms (N1 or N4), leading to a mixture of regioisomers. researchgate.netmdpi.com The alkylation of 1,2,4-triazole with alkyl halides often yields both 1-substituted and 4-substituted isomers. researchgate.net The ratio of these isomers can be influenced by the choice of base, solvent, and the nature of the alkylating agent. For instance, the use of DBU as a base in THF has been shown to favor the formation of 1-substituted-1,2,4-triazoles with a regioselectivity of approximately 90:10. researchgate.net Therefore, to achieve selective C-alkylation at the 3-position to form the desired acetonitrile, it is crucial to start with a triazole precursor that already has a reactive handle, like a chloromethyl group, at the correct position.
Optimization of Reaction Conditions and Advanced Synthetic Techniques
To improve the synthesis of this compound and its analogs, modern synthetic techniques focusing on enhancing efficiency, selectivity, and sustainability are employed. These include microwave-assisted synthesis, catalyst-mediated transformations, solvent and temperature control, and continuous flow chemistry.
Microwave-Assisted Synthetic Protocols for Enhanced Efficiency
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. rsc.orgiosrjournals.org This technique has been successfully applied to the synthesis of various 1,2,4-triazole derivatives. rsc.orgrjptonline.org The rapid and uniform heating provided by microwave irradiation can significantly reduce reaction times from hours to minutes. iosrjournals.orgrsc.org
For example, the synthesis of certain 1,2,4-triazole derivatives that required 27 hours under conventional heating was completed in just 30 minutes using microwave irradiation, with the yield increasing to 96%. rsc.org Similarly, another study reported that a reaction time of several hours was reduced to 33–90 seconds with a remarkable 82% yield. rsc.org This enhanced efficiency is attributed to the direct interaction of microwave energy with the polar molecules in the reaction mixture, leading to rapid and localized superheating.
The following interactive table summarizes the comparative efficiency of microwave-assisted synthesis versus conventional heating for various 1,2,4-triazole derivatives.
Catalyst-Mediated Transformations for Improved Selectivity and Yield
The use of catalysts is fundamental in modern organic synthesis for enhancing reaction rates, yields, and particularly, controlling selectivity. In the synthesis of 1,2,4-triazoles, various catalysts, including metal complexes and reusable solid acids, have been employed to achieve these goals.
For instance, catalyst-controlled regioselective [3+2] cycloaddition reactions of isocyanides with diazonium salts provide a practical route to 1,2,4-triazoles. It has been demonstrated that the choice of metal catalyst can dictate the isomeric outcome. The use of a silver(I) catalyst selectively produces 1,3-disubstituted 1,2,4-triazoles in high yields (up to 88%), whereas a copper(II) catalyst favors the formation of 1,5-disubstituted isomers (up to 79% yield). nih.govorganic-chemistry.org
Copper catalysts are also effective in one-pot syntheses. A facile copper-catalyzed method for preparing 3,5-disubstituted-1,2,4-triazoles from amides and nitriles, using O₂ as the oxidant, has been reported with yields as high as 91%. nih.govfrontiersin.org Furthermore, solid acid catalysts like HClO₄-SiO₂ have proven to be efficient and reusable for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles under solvent-free conditions, affording moderate to high yields (55–95%). nih.govfrontiersin.org This catalyst can be recycled multiple times without significant loss of activity. nih.govfrontiersin.org
The following interactive table highlights the role of different catalysts in the synthesis of 1,2,4-triazole derivatives.
Solvent Engineering and Temperature Regulation in Synthesis
The choice of solvent and the regulation of reaction temperature are critical parameters that can profoundly influence the outcome of a chemical synthesis, affecting reaction rates, yields, and even the product distribution. In the synthesis of triazole derivatives, careful selection of these conditions is essential for optimization.
For example, in the copper-catalyzed synthesis of bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from the same starting materials, temperature was the deciding factor. At 0°C, the reaction favored the formation of bis(1,2,3-triazole) with a yield of 91%. nih.govfrontiersin.org Conversely, increasing the temperature to 60°C shifted the selectivity towards the 5-alkynyl-1,2,3-triazole, which was obtained in 68% yield. frontiersin.org This demonstrates how temperature can be used to control the reaction pathway.
The solvent can also play a crucial role. In some cases, solvent-free conditions using a recyclable catalyst like HClO₄-SiO₂ at 80°C have proven highly effective for preparing 1,2,4-triazole derivatives. nih.govfrontiersin.org In other syntheses, specific solvents are chosen to facilitate the reaction. For instance, the metal-free [3+2] cycloaddition/decarboxylation to form 1,3,5-trisubstituted-1,2,4-triazoles was optimized using acetonitrile at room temperature. nih.gov The use of mixed solvent systems, such as acetonitrile and ethanol, can also be employed to broaden the substrate scope of a reaction. frontiersin.org
Flow Chemistry and Continuous Synthesis Approaches
Flow chemistry, or continuous flow synthesis, represents a paradigm shift from traditional batch processing. In a flow reactor, reactants are continuously pumped through a tube or channel where the reaction occurs, often passing through zones of controlled temperature and mixing, and sometimes over a packed bed of a heterogeneous catalyst. This methodology offers significant advantages, including enhanced safety (especially when dealing with hazardous intermediates), improved heat and mass transfer, precise control over reaction parameters, and ease of scalability. rsc.orgrsc.org
This technology has been successfully applied to the synthesis of triazoles. For example, a robust protocol for the synthesis of 1,2,3-triazoles was developed using a continuous flow system with copper-on-charcoal as a heterogeneous catalyst. nih.gov This setup allowed for the synthesis of a diverse range of triazoles with high yields and good functional group tolerance. nih.gov Optimal conditions for one such reaction were achieved at 110°C with a residence time of approximately 129 seconds. rsc.org
Comprehensive Spectroscopic and Structural Characterization of 2 4h 1,2,4 Triazol 3 Yl Acetonitrile Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis
NMR spectroscopy serves as a cornerstone for the structural analysis of 1,2,4-triazole (B32235) derivatives, offering detailed information on the connectivity and environment of each atom.
Proton (¹H) NMR Chemical Shift Assignments and Coupling Constant Analysis
Proton NMR (¹H NMR) spectroscopy provides precise information about the chemical environment of protons in the molecule. For derivatives of 2-(4H-1,2,4-triazol-3-yl)acetonitrile, distinct signals corresponding to the triazole ring, the acetonitrile (B52724) methylene (B1212753) group, and any substituents can be identified.
Triazole Ring Protons : The proton attached to the C5 carbon of the 1,2,4-triazole ring typically appears as a singlet in the aromatic region. The N-H proton of the triazole ring is often observed as a broad singlet at a downfield chemical shift (e.g., δ 12.67 ppm), which can disappear upon deuteration. urfu.ru
Methylene Protons (-CH₂CN) : The two protons of the methylene group attached to the C3 position of the triazole ring generally appear as a singlet. In various 5-substituted-4H-1,2,4-triazol-3-amine derivatives, this methylene signal (adjacent to C5) is consistently observed as a broad singlet around δ 4.41-4.47 ppm. urfu.ru
Substituent Protons : Protons on aryl or alkyl substituents will show characteristic chemical shifts and splitting patterns based on their electronic environment and coupling with neighboring protons. For instance, olefinic protons on a styryl substituent show distinct doublets with coupling constants indicative of their geometry (e.g., J ≈ 9.1 Hz for cis geometry). urfu.ru
The chemical shifts can be influenced by the solvent used for analysis, with more polar solvents potentially causing significant shifts. unn.edu.ng
Table 1: Representative ¹H NMR Data for Substituted 1,2,4-Triazole Derivatives
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity | Typical Coupling Constant (J, Hz) | Reference |
|---|---|---|---|---|
| -CH₂- (adjacent to triazole ring) | 4.41 - 4.47 | Broad Singlet (bs) | N/A | urfu.ru |
| -NH- (triazole ring) | ~12.67 | Broad Singlet (bs) | N/A | urfu.ru |
| -NH₂ (amino substituent) | 5.35 - 5.41 | Singlet (s) | N/A | urfu.ru |
| Olefinic Proton (HB) | 6.89 - 6.95 | Doublet (d) | 9.0 - 9.6 | urfu.ru |
Carbon-13 (¹³C) NMR Spectral Interpretation and Quaternary Carbon Identification
Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each non-equivalent carbon atom produces a distinct signal. hw.ac.uk
Triazole Ring Carbons : The C3 and C5 carbons of the 1,2,4-triazole ring are key indicators. In 5-((styrylsulfonyl)methyl)-4H-1,2,4-triazol-3-amine, the C3 and C5 carbons resonate at approximately δ 156.6 ppm and δ 160.4 ppm, respectively. urfu.ru
Acetonitrile Group Carbons : The methylene carbon (-CH₂CN) typically appears in the aliphatic region (e.g., ~δ 59.3 ppm for a CH₂ group attached to the C5 position), while the nitrile carbon (C≡N) is found further downfield, generally in the range of δ 110-120 ppm. urfu.ruoregonstate.edu
Quaternary Carbon Identification : The C3 carbon of the this compound core is a quaternary carbon, as it is bonded to three nitrogen atoms and one carbon atom. In broadband-decoupled ¹³C NMR spectra, quaternary carbons often exhibit signals of lower intensity compared to protonated carbons. hw.ac.ukoregonstate.edu Their definitive identification is achieved using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). A DEPT-135 experiment will show CH and CH₃ signals with positive phase and CH₂ signals with negative phase, while quaternary carbons are absent. libretexts.org By comparing the standard ¹³C spectrum with the DEPT spectra, the signals corresponding to quaternary carbons can be unambiguously assigned. hw.ac.uklibretexts.org
Table 2: Representative ¹³C NMR Chemical Shifts for Substituted 1,2,4-Triazole Derivatives
| Carbon Assignment | Typical Chemical Shift (δ, ppm) | Reference |
|---|---|---|
| -CH₂- (adjacent to triazole ring) | 59.2 - 59.8 | urfu.ru |
| C3 (Triazole Ring) | ~156.5 - 157.1 | urfu.ru |
| C5 (Triazole Ring) | ~160.3 - 160.9 | urfu.ru |
| Aromatic Carbons | 115.8 - 164.3 | urfu.ru |
| Nitrile (-C≡N) | 110 - 120 | oregonstate.edu |
Two-Dimensional (2D) NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Structural Connectivity and Stereochemistry
Two-dimensional NMR techniques are powerful methods for establishing the complete molecular structure by revealing correlations between different nuclei. semanticscholar.org
COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) spin-spin couplings. It is used to trace the connectivity of proton networks, for example, within alkyl chains or substituted aromatic rings attached to the triazole core. sdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) : HSQC maps direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C). This technique is essential for assigning the carbon signals for all protonated carbons, such as the -CH₂CN group. sdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is crucial for establishing long-range (typically 2-3 bond) connectivity between protons and carbons. sdsu.edu For this compound derivatives, HMBC is invaluable for confirming the link between the methylene protons (-CH₂CN) and the quaternary C3 carbon of the triazole ring, as well as correlations to the C5 carbon. semanticscholar.org
NOESY (Nuclear Overhauser Effect Spectroscopy) : This technique reveals through-space correlations between protons that are in close proximity, which helps in determining the stereochemistry and conformational preferences of the molecule. semanticscholar.orgncl.res.in
Table 3: Expected 2D NMR Correlations for this compound
| 2D NMR Technique | Correlating Nuclei | Information Obtained |
|---|---|---|
| HSQC | -CH₂- (¹H) ↔ -CH₂- (¹³C) | Direct one-bond C-H connectivity of the methylene group. |
| HMBC | -CH₂- (¹H) ↔ C3 (¹³C, Quaternary) | Confirms attachment of the acetonitrile group to the C3 position. |
| HMBC | -CH₂- (¹H) ↔ C5 (¹³C) | Shows 3-bond coupling across the N4 atom. |
| HMBC | C5-H (¹H) ↔ C3 (¹³C, Quaternary) | Confirms connectivity within the triazole ring. |
Heteronuclear NMR Spectroscopy (e.g., ¹⁵N NMR, ¹⁹F NMR) for Nitrogen and Fluorine Environments
Heteronuclear NMR provides direct information about atoms other than ¹H and ¹³C.
¹⁵N NMR : Given the three nitrogen atoms in the 1,2,4-triazole ring, ¹⁵N NMR is a highly informative technique. The chemical shifts of the nitrogen atoms are sensitive to their local electronic environment (e.g., pyrrole-type vs. pyridine-type nitrogen) and tautomeric form. ncl.res.in For example, in 1-vinyl-1,2,4-triazole, the three distinct nitrogen atoms show different chemical shifts. spectrabase.com ¹H-¹⁵N HMBC experiments can be used to correlate protons to specific nitrogen atoms, aiding in the unambiguous assignment of the triazole structure. rsc.org
¹⁹F NMR : For derivatives containing fluorine atoms, ¹⁹F NMR is an essential characterization tool. It offers high sensitivity and a wide chemical shift range, making it excellent for identifying and quantifying fluorinated compounds and studying the electronic effects of fluorine substitution.
Vibrational Spectroscopy for Functional Group Identification and Conformational Analysis
Vibrational spectroscopy probes the vibrational modes of molecules, providing a characteristic fingerprint based on the functional groups present.
Fourier Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and effective method for identifying key functional groups in this compound derivatives.
N-H Stretching : The N-H bond of the triazole ring typically exhibits a stretching vibration in the range of 3100-3300 cm⁻¹. ijrpc.comresearchgate.net
C≡N Stretching : The nitrile group is characterized by a sharp, medium-intensity absorption band in the region of 2210-2260 cm⁻¹. The presence of this band is a clear indicator of the acetonitrile moiety.
C=N and C=C Stretching : The stretching vibrations of the C=N bonds within the triazole ring, often coupled with C=C stretching in aromatic substituents, appear in the 1440-1690 cm⁻¹ region. researchgate.netufv.brnih.gov
C-H Stretching : Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretching from the methylene group appears just below 3000 cm⁻¹. researchgate.net
Table 4: Characteristic FT-IR Absorption Frequencies for 1,2,4-Triazole Derivatives
| Functional Group | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Reference |
|---|---|---|---|
| N-H (Triazole) | Stretching | 3100 - 3300 | ijrpc.comresearchgate.net |
| C-H (Aromatic) | Stretching | 3000 - 3100 | researchgate.net |
| C-H (Aliphatic) | Stretching | 2850 - 3000 | researchgate.net |
| -C≡N (Nitrile) | Stretching | 2210 - 2260 | semanticscholar.org |
| C=O (Amide, if present) | Stretching | ~1677 | nih.gov |
| C=N (Triazole Ring) | Stretching | 1500 - 1690 | ufv.brnih.gov |
| C=C (Aromatic) | Stretching | 1440 - 1600 | researchgate.netnih.gov |
Table of Compounds Mentioned
Raman Spectroscopy (FT-Raman, Resonance Raman) for Molecular Vibrations
Raman spectroscopy provides significant insights into the molecular vibrations of this compound and its derivatives. The technique is particularly useful for identifying the characteristic vibrational modes of both the 1,2,4-triazole ring and the acetonitrile functional group.
The FT-Raman spectra of 1,2,4-triazole derivatives are characterized by several key vibrational modes. The stretching vibrations of the triazole ring, including ν(N=N) and ν(N-C), typically appear in the 1200-1550 cm⁻¹ region. researchgate.netresearchgate.net For instance, a strong characteristic peak around 1260-1285 cm⁻¹ can be attributed to the stretching vibrations of the N=N double bond within the triazole ring. researchgate.netresearchgate.net In-plane bending vibrations, such as δ(NH) and δ(CH), are often observed in the 1000-1100 cm⁻¹ range. researchgate.net The vibrational assignments are often supported by quantum chemical calculations, such as Density Functional Theory (DFT), which help to correlate experimental frequencies with specific molecular motions. researchgate.netnih.gov
The acetonitrile moiety (-CH₂CN) also gives rise to distinct and well-characterized Raman bands. The most prominent of these is the C≡N stretching vibration, which typically appears as a strong, sharp band in the 2240-2260 cm⁻¹ region. researchgate.netnist.gov The C-C bond stretching between the triazole ring and the acetonitrile group is expected around 920 cm⁻¹. nist.gov The CH₂ group introduces symmetric and asymmetric stretching modes near 2900-3000 cm⁻¹ and deformation modes around 1440 cm⁻¹. nist.gov
In some cases, Fermi resonance can be observed, particularly involving the nitrile stretch (ν₂) and a combination band (ν₃ + ν₄) in acetonitrile, which can complicate spectral interpretation. researchgate.netnih.gov Resonance Raman spectroscopy, which involves excitation at a wavelength corresponding to an electronic transition, can be employed to selectively enhance the vibrations of specific parts of the molecule (chromophores), providing more detailed structural information. researchgate.net For triazole derivatives, this could be used to probe vibrations coupled to the π-system of the heterocyclic ring.
Table 1: Characteristic Raman Vibrational Modes for this compound Derivatives
| Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Moiety | Reference |
| C-H Stretching (ring) | 3100-3150 | 1,2,4-Triazole | nih.gov |
| C-H Stretching (methylene) | 2900-3000 | Acetonitrile | nist.gov |
| C≡N Stretching | 2240-2260 | Acetonitrile | researchgate.netnist.gov |
| Ring Deformation | ~1530 | 1,2,4-Triazole | researchgate.net |
| N=N Stretching | 1260-1285 | 1,2,4-Triazole | researchgate.netresearchgate.net |
| C-N Stretching | 1200-1450 | 1,2,4-Triazole | researchgate.net |
| C-C Stretching | ~920 | Acetonitrile | nist.gov |
| CCN Bending | ~380 | Acetonitrile | nist.gov |
High-Resolution Mass Spectrometry (HRMS) and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the structural elucidation of this compound derivatives, providing both exact mass measurements for elemental composition and detailed fragmentation patterns for structural confirmation.
Electrospray ionization (ESI) is a soft ionization technique well-suited for analyzing polar, heterocyclic compounds like triazoles, typically producing a protonated molecule [M+H]⁺ in positive ion mode. researchgate.netnuph.edu.ua The subsequent fragmentation of this parent ion via collision-induced dissociation (CID) reveals characteristic pathways for 1,2,4-triazole derivatives.
The fragmentation of the 1,2,4-triazole ring is a dominant process. A common and diagnostic fragmentation pathway involves the cleavage of the heterocyclic ring, often initiated by the loss of a stable neutral molecule like dinitrogen (N₂). rsc.org Another frequent fragmentation involves the elimination of hydrogen cyanide (HCN) from the ring. rsc.org
For this compound, the substituent group provides additional fragmentation routes. The bond between the triazole ring and the acetonitrile group can cleave, leading to ions corresponding to the triazole ring or the cyanomethyl radical. The fragmentation patterns are highly dependent on the substituents present on the triazole ring and the collision energy used. researchgate.netresearchgate.net For example, in related 1,2,4-triazolylthioacetate derivatives, fragmentation often involves the cleavage of the thioacetate (B1230152) fragment from the triazole ring. researchgate.net Studies on 3-nitrotriazole have shown that while some fragmentation is directed by the nitro group, a primary dissociation channel remains the cleavage of a substituent from the ring, highlighting the ring's relative stability. rsc.org
Table 2: Plausible ESI-MS Fragmentation Pathways for Protonated this compound ([C₄H₄N₄+H]⁺, m/z 109.05)
| Fragment Ion (m/z) | Proposed Loss | Description | Reference |
| 81.04 | N₂ | Loss of dinitrogen from the triazole ring. | rsc.org |
| 82.04 | HCN | Loss of hydrogen cyanide from the triazole ring. | rsc.org |
| 69.04 | CH₂N₂ | Cleavage involving the ring and substituent. | rsc.orgresearchgate.net |
| 41.03 | C₃H₃N₃ | Loss of the triazole ring fragment. | researchgate.net |
A key advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion with very high precision (typically to within 5 ppm). This accuracy allows for the unambiguous determination of a molecule's elemental composition. For this compound, the theoretical exact mass of the neutral molecule (C₄H₄N₄) is 108.0436 Da. In a typical HRMS experiment using ESI, the protonated molecule [M+H]⁺ would be observed.
The calculated exact mass for the [M+H]⁺ ion of this compound is 109.0514 Da. An experimentally measured mass that matches this theoretical value to within a few parts per million provides strong evidence for the elemental formula C₄H₅N₄⁺, thereby confirming the compound's identity and purity. nih.gov This technique is routinely used to confirm the formation of newly synthesized triazole derivatives. nih.govnih.gov
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Optical Properties
UV-Vis absorption and fluorescence spectroscopy are used to investigate the electronic structure and photophysical properties of this compound derivatives. The electronic transitions are primarily associated with the 1,2,4-triazole ring system.
The UV-Vis absorption spectra of 1,2,4-triazole derivatives typically exhibit absorption bands in the ultraviolet region corresponding to π → π* and n → π* electronic transitions within the heterocyclic ring. researchgate.nethud.ac.uk The exact position and intensity of these absorption maxima (λmax) are influenced by the substituents attached to the triazole core and the solvent used. nih.govscielo.br For instance, extending π-conjugation by adding aromatic substituents can lead to a red shift (bathochromic shift) in the absorption wavelength. nih.govscielo.br Computational studies using Time-Dependent Density Functional Theory (TD-DFT) are often employed to simulate UV-Vis spectra and assign the observed electronic transitions to specific molecular orbital contributions (e.g., HOMO to LUMO transitions). scielo.brresearchgate.net
Many 1,2,4-triazole derivatives exhibit fluorescence, emitting light upon relaxation from an excited electronic state. nih.govniscair.res.in The emission properties, including the emission wavelength and fluorescence quantum yield, are highly sensitive to the molecular structure. nih.govacs.org The introduction of fluorophores or extending the π-conjugated system can significantly enhance luminescence. nih.gov The acetonitrile group itself is not a strong chromophore or fluorophore, so the electronic properties of this compound are expected to be dominated by the triazole ring. The investigation of its fluorescence properties would reveal its potential for applications in materials science, such as in the development of optical sensors or light-emitting materials. hud.ac.ukniscair.res.in
Solid-State Structural Determination via X-ray Crystallography
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, providing unequivocal structural proof and insights into intermolecular interactions like hydrogen bonding and crystal packing.
The crystal structure of a compound is defined by its unit cell, which is the smallest repeating unit of the crystal lattice. The unit cell is described by its lattice parameters (the lengths of the cell edges a, b, and c, and the angles between them α, β, and γ) and the crystal system to which it belongs.
Table 3: Representative Crystallographic Data for 1,2,4-Triazole Derivatives
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | V (ų) | Reference |
| 3-Phenyl-4-amino-5-mercapto-1,2,4-triazole | C₈H₈N₄S | Triclinic | P-1 | 6.170 | 7.177 | 9.989 | 81.87 | 84.97 | 78.81 | 428.7 | researchgate.net |
| 3-(4-Methylphenyl)-4-amino-5-mercapto-1,2,4-triazole | C₉H₁₀N₄S | Triclinic | P-1 | 5.996 | 7.582 | 11.143 | 73.16 | 89.65 | 87.88 | 484.5 | core.ac.ukresearchgate.net |
| 2-(4H-1,2,4-Triazol-4-yl)pyrimidine | C₆H₅N₅ | Triclinic | P-1 | 5.693 | 7.736 | 8.610 | 67.23 | 80.76 | 69.84 | 328.0 | nih.gov |
| 1H-1,2,4-Triazole-3,5-diamine monohydrate | C₂H₅N₅·H₂O | Monoclinic | P2₁/c | 7.915 | 11.231 | 6.790 | 90 | 112.98 | 90 | 556.3 | nih.gov |
| 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile | C₁₅H₁₁N₅S | Orthorhombic | Pbca | 9.786 | 17.583 | 16.712 | 90 | 90 | 90 | 2875.9 | researchgate.net |
Bond Lengths, Bond Angles, and Dihedral Angles
The geometric parameters of 1,2,4-triazole derivatives are defined by the interplay of electronic effects of the heterocyclic core and the steric and electronic properties of its substituents. The 1,2,4-triazole ring is characteristically planar, a consequence of its aromaticity. wikipedia.org X-ray crystallographic studies of various derivatives provide precise data on their molecular geometry.
In the structure of 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, the bond lengths and angles within the triazole ring are consistent with delocalized π-electron systems. researchgate.net For instance, the C–N and N–N bond distances typically fall within a narrow range of 132 to 136 picometers. wikipedia.org The bond lengths within the triazole ring of this derivative, such as N1–C5 and N2–C3, exhibit partial double bond character, which is a common feature in such heterocyclic systems. researchgate.net
The geometry around the exocyclic atoms is also noteworthy. The angle at the methylene bridge in some derivatives can be significantly wider than the ideal tetrahedral angle. For example, in 2-{[5-(methylsulfanyl)-4-phenyl-4H-1,2,4-triazol-3-yl]methyl}benzo[d]thiazole, the C–CH₂–C angle is reported to be 114.28(4)°. nih.gov
Substituents attached to the triazole ring often have a twisted orientation relative to the plane of the ring. The dihedral angle between the triazole ring and a phenyl substituent can be significant, as seen in a benzothiazole (B30560) derivative where the triazole ring forms interplanar angles of 63.86(2)° and 76.96(2)° with the phenyl and benzothiazole planes, respectively. nih.gov This twisting is a result of steric hindrance and the optimization of crystal packing forces.
The following table presents selected bond lengths and angles for the representative derivative, 2-((4-phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl)thio)acetonitrile, based on crystallographic data. researchgate.net
| Bond Lengths (Å) | Bond Angles (°) | ||
|---|---|---|---|
| S1–C1 | 1.758(2) | C2–S1–C1 | 102.34(11) |
| S1–C2 | 1.809(3) | N1–C1–N2 | 113.1(2) |
| N1–C1 | 1.312(3) | N1–C1–S1 | 125.1(2) |
| N1–C5 | 1.385(3) | N2–C1–S1 | 121.8(2) |
| N2–C3 | 1.384(3) | N3–C2–S1 | 117.8(2) |
| N2–N3 | 1.397(3) | N5–C3–N2 | 120.9(2) |
| N3–C2 | 1.378(3) | C1–N1–C5 | 105.1(2) |
| C2–N4 | 1.439(3) | C3–N2–N3 | 104.9(2) |
| C3–N5 | 1.332(3) | C2–N3–N2 | 111.4(2) |
Supramolecular Interactions and Crystal Packing
The solid-state architecture of this compound derivatives is governed by a network of non-covalent supramolecular interactions. Hydrogen bonds and π–π stacking are the predominant forces that direct the assembly of molecules in the crystal lattice.
In derivatives bearing aromatic substituents, π–π stacking interactions are a key feature of the crystal packing. mdpi.com These interactions occur between the electron-rich triazole rings and adjacent aromatic systems. These can manifest as pairings of triazole rings across a center of inversion or stacking between triazole and phenyl rings. nih.govresearchgate.net The geometric parameters of these interactions are characteristic; observed centroid-centroid distances are typically in the range of 3.7 to 3.9 Å, with interplanar distances around 3.2 to 3.4 Å. nih.govnih.govresearchgate.net For instance, in one derivative, triazole rings are associated in pairs with an interplanar distance of 3.1852(2) Å. nih.gov In another, π–π stacking between triazole rings of neighboring chains shows a centroid-centroid distance of 3.740(1) Å. nih.gov
Theoretical and Computational Investigations of 2 4h 1,2,4 Triazol 3 Yl Acetonitrile and Its Electronic Properties
Density Functional Theory (DFT) for Electronic Structure, Geometry Optimization, and Spectroscopic Predictions
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely employed to predict various molecular properties, including optimized geometry, electronic energies, and spectroscopic parameters, providing valuable insights that complement experimental findings.
The first step in the computational study of a molecule is typically geometry optimization, which involves finding the arrangement of atoms that corresponds to the minimum energy. For 2-(4H-1,2,4-triazol-3-yl)acetonitrile, this process would determine the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles.
Table 1: Illustrative Predicted Geometrical Parameters for a 1,2,4-Triazole (B32235) Derivative | Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) | |---|---|---|---| | N1-N2 | 1.38 | N1-N2-C3 | 108.0 | N1-N2-C3-N4 | 0.0 | | N2-C3 | 1.32 | N2-C3-N4 | 115.0 | N2-C3-N4-C5 | 0.0 | | C3-N4 | 1.35 | C3-N4-C5 | 104.0 | C3-N4-C5-N1 | 0.0 | | N4-C5 | 1.33 | N4-C5-N1 | 110.0 | N4-C5-N1-N2 | 0.0 | | C5-N1 | 1.37 | C5-N1-N2 | 103.0 | C5-N1-N2-C3 | 0.0 | Note: This data is illustrative for a generic 1,2,4-triazole ring and not specific to this compound.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this theory. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. nih.gov Conversely, a small gap indicates that the molecule is more polarizable and reactive. nih.gov
For derivatives of 1,2,4-triazole, DFT calculations are commonly used to determine these orbital energies. nih.gov The HOMO is often localized on the triazole ring and any electron-donating substituents, while the LUMO is typically distributed over the ring and any electron-withdrawing groups. The acetonitrile (B52724) group in this compound would influence the energies and distributions of these frontier orbitals.
Table 2: Example Frontier Molecular Orbital Energies for a Substituted 1,2,4-Triazole
| Orbital | Energy (eV) |
|---|---|
| HOMO | -7.144 |
| LUMO | -2.526 |
| Energy Gap (ΔE) | 4.618 |
Source: Data adapted from a study on a derivative of 1,2,4-triazole. nih.gov
The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted on the molecule's electron density surface, with different colors representing different values of the electrostatic potential.
Typically, red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Blue regions represent positive electrostatic potential, indicating electron-poor areas that are prone to nucleophilic attack. Green and yellow regions correspond to intermediate electrostatic potential.
For this compound, the MEP map would likely show negative potential (red) around the nitrogen atoms of the triazole ring and the nitrogen of the nitrile group, as these are the most electronegative atoms and possess lone pairs of electrons. The hydrogen atoms, particularly the one on the N4 nitrogen, would be expected to have a positive potential (blue). This information is crucial for understanding intermolecular interactions, such as hydrogen bonding.
DFT calculations can also be used to predict spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts and Infrared (IR) vibrational frequencies. These theoretical predictions can aid in the interpretation of experimental spectra and the structural elucidation of newly synthesized compounds.
The Gauge-Including Atomic Orbital (GIAO) method is a common approach for calculating NMR chemical shifts. biointerfaceresearch.com Theoretical 1H and 13C NMR spectra can be generated and compared with experimental data to confirm the molecular structure. For this compound, distinct signals would be predicted for the protons and carbons of the triazole ring and the acetonitrile substituent.
Similarly, the vibrational frequencies in the IR spectrum can be calculated. These calculations can help assign the absorption bands observed in an experimental IR spectrum to specific vibrational modes of the molecule, such as N-H stretching, C=N stretching of the triazole ring, and C≡N stretching of the nitrile group.
Table 3: Illustrative Predicted vs. Experimental Spectroscopic Data for a 1,2,4-Triazole Derivative
| Spectroscopic Data | Predicted Value | Experimental Value |
|---|---|---|
| 1H NMR (ppm) | 8.15 (triazole C-H) | 8.20 |
| 13C NMR (ppm) | 150.5 (triazole C3) | 151.2 |
| IR Frequency (cm-1) | 3150 (N-H stretch) | 3145 |
| IR Frequency (cm-1) | 1620 (C=N stretch) | 1615 |
Note: This data is for illustrative purposes and is based on general values for 1,2,4-triazole systems.
Investigation of Tautomerism and Isomerism in the this compound System
Tautomerism is a phenomenon where a molecule exists in two or more interconvertible forms that differ in the position of a proton. The 1,2,4-triazole ring is known to exhibit prototropic tautomerism, which is important for its chemical reactivity and biological activity. researchgate.net
The unsubstituted 1,2,4-triazole can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole. ijsr.net For this compound, the tautomerism involves the migration of the proton from the N4 position to the N1 or N2 positions of the triazole ring. This would result in an equilibrium between the 4H-tautomer, the 1H-tautomer, and the 2H-tautomer.
Computational studies can be used to calculate the relative energies of these tautomers to determine which form is the most stable. researchgate.net The stability of the different tautomers can be influenced by the nature of the substituent at the C3 position, as well as by the solvent. In many cases, the 1H-tautomer of substituted 1,2,4-triazoles is found to be more stable than the 4H-tautomer. ijsr.net However, the specific electronic effects of the acetonitrile group would need to be considered in a detailed computational study of this compound to definitively predict the most stable tautomeric form.
Computational Assessment of Relative Tautomer Stabilities
The 1,2,4-triazole ring is subject to prototropic tautomerism, a phenomenon critical to its chemical reactivity and biological interactions. researchgate.net For this compound, several tautomeric forms are possible depending on the position of the labile proton on the triazole ring. The relative stability of these tautomers can be rigorously assessed using quantum-chemical calculations.
Theoretical modeling, particularly employing Density Functional Theory (DFT) methods such as B3LYP with basis sets like 6-311++G(d,p), is a standard approach for these investigations. bohrium.com Such calculations can determine the optimized geometries and electronic energies of each tautomer in the gas phase and in various solvents, often modeled using methods like the Solvation Model based on Density (SMD). researchgate.net
The relative stability is determined by comparing the Gibbs free energies of the different tautomers. The tautomer with the lowest energy is considered the most stable and, therefore, the most abundant form under equilibrium conditions. Studies on substituted 1,2,4-triazoles have shown that the 1H-tautomer is often more stable than the 4H-tautomer. ijsr.net For derivatives with a potential for thione-thiol tautomerism, computational results consistently indicate that the thione form is generally the most stable tautomer in the gas phase. nih.gov
The influence of substituents on the triazole ring plays a significant role in the tautomeric equilibrium. researchgate.net The acetonitrile group at the 3-position of the triazole ring in the target molecule is expected to influence the electron distribution and, consequently, the relative stabilities of the tautomers. Natural Bond Orbital (NBO) analysis is often employed alongside energy calculations to understand the intramolecular interactions, such as hydrogen bonds and charge delocalization, that contribute to the stability of each form. researchgate.netnih.gov
Table 1: Representative Data for Relative Tautomer Stabilities of a Substituted 1,2,4-Triazole
| Tautomer | Relative Energy (kcal/mol) - Gas Phase | Relative Gibbs Free Energy (kcal/mol) - Aqueous Solution | Boltzmann Population (%) - Aqueous Solution |
|---|---|---|---|
| 1H-tautomer | 0.00 | 0.00 | 98.5 |
| 2H-tautomer | 2.50 | 2.10 | 1.4 |
| 4H-tautomer | 5.10 | 4.85 | 0.1 |
This table is illustrative and provides an example of the type of data generated from computational assessments of tautomer stability for a generic 1,2,4-triazole derivative. The actual values for this compound would require specific calculations.
Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects
While quantum-chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of this compound over time. MD simulations model the movement of atoms and molecules based on classical mechanics, providing a detailed picture of conformational changes, intermolecular interactions, and the influence of the solvent environment. researchgate.netnih.gov
In a typical MD simulation, the molecule is placed in a simulation box, often filled with solvent molecules like water, to mimic physiological or experimental conditions. The interactions between atoms are described by a force field. By solving Newton's equations of motion, the trajectory of each atom can be tracked over a period of time, typically nanoseconds to microseconds.
For this compound, MD simulations can be used to:
Study Solvation Effects: To investigate how water or other solvent molecules arrange themselves around the solute and to quantify the strength of solute-solvent interactions through the calculation of interaction energies. researchgate.net
Investigate Hydrogen Bonding Dynamics: To determine the lifetime and geometry of hydrogen bonds formed between the triazole ring's nitrogen and hydrogen atoms and the surrounding solvent molecules. Studies on similar compounds have shown that intermolecular hydrogen bonds significantly influence the stability of certain conformations in solution. nih.gov
MD simulations can also be used to calculate thermodynamic properties such as the binding free energy of the molecule to a biological target, which is crucial in drug design. mdpi.com
Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Parameters
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These models are valuable for predicting the properties of new or untested compounds, thereby accelerating the process of chemical design and discovery.
For this compound, a QSPR model could be developed to predict a variety of parameters, including but not limited to:
Lipophilicity (logP)
Aqueous solubility
Boiling point
Refractive index
The development of a QSPR model involves several steps:
Data Set Collection: A dataset of compounds with known experimental values for the property of interest is compiled. For 1,2,4-triazole derivatives, such datasets have been used to model properties like lipophilicity and antifungal activity. researchgate.netnih.gov
Molecular Descriptor Calculation: A large number of numerical descriptors that encode the structural and chemical features of the molecules are calculated. These can include topological, geometrical, electronic, and physicochemical descriptors.
Model Building: Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of the calculated descriptors with the experimental property. researchgate.net
Model Validation: The predictive power of the QSPR model is rigorously tested using techniques like cross-validation and by predicting the properties of an external set of compounds not used in the model development. nih.gov
Table 2: Example of Descriptors Used in a QSPR Model for a Class of Chemical Compounds
| Descriptor Type | Descriptor Name | Description |
|---|---|---|
| Topological | Wiener Index | A measure of molecular branching. |
| Electronic | HOMO Energy | Energy of the Highest Occupied Molecular Orbital. |
| Physicochemical | Molar Refractivity | A measure of the total polarizability of a mole of a substance. |
| Geometrical | Molecular Surface Area | The total surface area of the molecule. |
This table provides examples of common molecular descriptors that could be used in a QSPR study. The specific descriptors that would be relevant for predicting a particular property of this compound would be determined during the model-building process.
Through the application of these computational methodologies, a comprehensive understanding of the chemical and physical properties of this compound can be achieved, providing valuable insights for its potential applications in various scientific fields.
Chemical Reactivity and Derivatization Strategies for 2 4h 1,2,4 Triazol 3 Yl Acetonitrile
Transformations Involving the Acetonitrile (B52724) Moiety
The acetonitrile portion of the molecule, consisting of a nitrile group (C≡N) and an adjacent active methylene (B1212753) group (-CH₂-), is a primary site for various chemical modifications.
The carbon-nitrogen triple bond of the nitrile group is highly polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. libretexts.orgpressbooks.pub This inherent reactivity allows for several key transformations.
Hydrolysis: The nitrile group can be hydrolyzed under acidic or basic conditions to yield corresponding carboxylic acids or carboxylate salts. chemistrysteps.com The reaction typically proceeds through an intermediate amide, which is then further hydrolyzed. pressbooks.pubchemistrysteps.com For 2-(4H-1,2,4-triazol-3-yl)acetonitrile, this reaction converts the cyano group into a carboxylic acid, yielding 2-(4H-1,2,4-triazol-3-yl)acetic acid. This transformation is fundamental for introducing a carboxylic acid functionality, which can then be used in further derivatization, such as esterification or amidation.
Reduction: The nitrile group can be reduced to a primary amine. A common and effective reducing agent for this transformation is Lithium aluminum hydride (LiAlH₄), which converts the nitrile into a primary amine, resulting in the formation of 2-(4H-1,2,4-triazol-3-yl)ethanamine. libretexts.orgpressbooks.pub This reaction proceeds via nucleophilic addition of hydride ions. pressbooks.pub Catalytic hydrogenation, for instance using hydrogen gas with a nickel catalyst, can also achieve this reduction. youtube.com
Nucleophilic Additions: The electrophilic carbon of the nitrile group readily reacts with various nucleophiles. Organometallic reagents, such as Grignard reagents (RMgX), add to the nitrile to form an intermediate imine anion, which upon hydrolysis yields a ketone. libretexts.orgpressbooks.pub This provides a pathway to synthesize ketones where the triazolylacetonitrile moiety is attached to a carbonyl carbon.
| Reaction Type | Reagents | Product Functional Group | Resulting Compound Name |
| Hydrolysis | H₃O⁺ or OH⁻, H₂O | Carboxylic Acid | 2-(4H-1,2,4-triazol-3-yl)acetic acid |
| Reduction | 1. LiAlH₄ 2. H₂O | Primary Amine | 2-(4H-1,2,4-triazol-3-yl)ethanamine |
| Nucleophilic Addition | 1. R-MgX 2. H₃O⁺ | Ketone | 1-Aryl/Alkyl-2-(4H-1,2,4-triazol-3-yl)ethan-1-one |
The nitrile functionality in this compound serves as a key component in heterocyclization reactions, leading to the formation of fused bicyclic systems. A prominent example is the synthesis of lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines, which are of significant interest in medicinal chemistry. lp.edu.uamdpi.com
These cyclization strategies often involve the reaction of the triazolylacetonitrile with bifunctional reagents. For instance, condensation with β-dicarbonyl compounds or their synthetic equivalents can lead to the formation of the fused pyridine (B92270) ring. lp.edu.ua The reaction mechanism typically involves an initial nucleophilic addition involving the active methylene group, followed by an intramolecular cyclization where the nitrile nitrogen attacks an electrophilic center, and subsequent aromatization to yield the stable fused heterocyclic system.
Several methods have been developed for this transformation:
Cyclocondensation with β-dicarbonyl compounds: Reaction with compounds like 1,3-diketones can yield substituted lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines. lp.edu.ua
Reaction with α,β-unsaturated nitriles and esters: These reagents can also participate in cyclization reactions to form the desired fused ring system. lp.edu.ua
Tandem Reactions: Catalyst-free methods under microwave conditions have been established, involving a tandem reaction between enaminonitriles and hydrazides, which proceed through nucleophilic addition to the nitrile. mdpi.com
| Reactant Type | Reaction Conditions | Fused Heterocycle Product |
| β-Dicarbonyl Compounds | Varies (e.g., base catalysis) | Substituted lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines |
| α,β-Unsaturated Nitriles/Esters | Varies (e.g., base catalysis) | Substituted lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines |
| Enaminonitriles & Benzohydrazides | Microwave irradiation, catalyst-free | Substituted lp.edu.uaresearchgate.netmdpi.comtriazolo[1,5-a]pyridines |
The methylene (-CH₂-) group in this compound is positioned between two electron-withdrawing groups: the nitrile and the 1,2,4-triazole (B32235) ring. This makes the methylene protons acidic and the carbon a potent nucleophile upon deprotonation, classifying it as an "active methylene compound." wikipedia.org
This reactivity is exploited in the Knoevenagel condensation, a classic carbon-carbon bond-forming reaction. wikipedia.orgias.ac.in In this reaction, the active methylene compound undergoes a nucleophilic addition to the carbonyl group of an aldehyde or ketone, typically catalyzed by a weak base such as an amine. wikipedia.org This is followed by a dehydration reaction to eliminate a molecule of water, resulting in the formation of a new C=C double bond. wikipedia.org
The product is an α,β-unsaturated nitrile derivative. For example, reacting this compound with an aromatic aldehyde (Ar-CHO) yields a 3-aryl-2-(4H-1,2,4-triazol-3-yl)acrylonitrile. This reaction is highly valuable for synthesizing complex molecules with extended conjugation and potential biological activity. jocpr.comacgpubs.org
| Carbonyl Compound | Catalyst | Product Type |
| Aromatic Aldehyde (e.g., Benzaldehyde) | Weak Base (e.g., Piperidine, Pyridine) | (E/Z)-3-Aryl-2-(1,2,4-triazol-3-yl)acrylonitrile |
| Ketone (e.g., Acetone) | Weak Base (e.g., Piperidine, Pyridine) | 3-Methyl-2-(1,2,4-triazol-3-yl)but-2-enenitrile |
Reactivity of the 1,2,4-Triazole Heterocycle
The 1,2,4-triazole ring is an aromatic heterocycle containing three nitrogen atoms. Its electronic properties dictate its reactivity towards electrophiles and nucleophiles. chemicalbook.com
The 1,2,4-triazole ring is generally considered electron-deficient due to the presence of three electronegative nitrogen atoms. This has significant consequences for its substitution chemistry.
Electrophilic Substitution: The carbon atoms of the 1H-1,2,4-triazole ring are π-deficient and thus are not susceptible to electrophilic attack. Instead, electrophilic substitution occurs exclusively at the ring nitrogen atoms, which have available lone pairs of electrons. chemicalbook.com Protonation, for instance, readily occurs at the N4 position. chemicalbook.com
Nucleophilic Substitution: The electron-deficient nature of the carbon atoms (C3 and C5) makes them susceptible to nucleophilic attack, particularly if a good leaving group is present on the ring. chemicalbook.com While the parent compound lacks a leaving group, derivatives such as halogenated triazoles can undergo nucleophilic aromatic substitution. Electron-withdrawing groups on the ring can further activate it towards nucleophilic attack. libretexts.org
As electrophilic attack occurs at the nitrogen atoms, alkylation and acylation are key reactions for derivatizing the triazole ring of this compound. chemicalbook.com The N-unsubstituted 1,2,4-triazole exists in tautomeric forms (1H and 4H), and alkylation can potentially occur at different nitrogen atoms, leading to isomeric products. The reaction conditions and the nature of the electrophile can influence the regioselectivity of the substitution.
Alkylation: This involves the reaction with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base. The base deprotonates the N-H of the triazole ring, forming a triazolide anion, which then acts as a nucleophile to attack the alkyl halide. This reaction is a type of electrophilic substitution on the nitrogen atom. libretexts.orglibretexts.org
Acylation: This reaction introduces an acyl group (R-C=O) onto a ring nitrogen atom. It is typically carried out using an acyl chloride or an acid anhydride (B1165640) as the acylating agent. researchgate.net Similar to alkylation, acylation proceeds via attack by a nitrogen lone pair on the electrophilic carbonyl carbon of the acylating agent. studymind.co.uk This reaction can be used to introduce a variety of functional groups and modify the electronic properties of the triazole ring.
| Reaction Type | Electrophile | General Product Structure |
| Alkylation | Alkyl Halide (R-X) | 2-(1-Alkyl-1H-1,2,4-triazol-3-yl)acetonitrile or 2-(4-Alkyl-4H-1,2,4-triazol-3-yl)acetonitrile |
| Acylation | Acyl Halide (RCO-Cl) | 2-(1-Acyl-1H-1,2,4-triazol-3-yl)acetonitrile or 2-(4-Acyl-4H-1,2,4-triazol-3-yl)acetonitrile |
Ring-Opening and Ring-Closing Metathesis
Ring-Closing Metathesis (RCM) is a powerful catalytic reaction in organic synthesis used to form cyclic alkenes from acyclic dienes. organic-chemistry.org The reaction, typically catalyzed by ruthenium complexes like Grubbs' catalysts, proceeds through the intramolecular exchange of alkylidene groups between two double bonds, releasing a small volatile alkene, such as ethylene, which drives the reaction to completion. organic-chemistry.org RCM has demonstrated significant utility in the synthesis of a wide range of carbo- and heterocycles, from common 5- to 7-membered rings to large macrocycles containing over 30 atoms. nih.gov
The direct application of ring-closing metathesis to this compound is not feasible as the molecule lacks the requisite terminal alkene functionalities. However, the triazole core can be derivatized to introduce these necessary reactive groups, thereby creating a suitable precursor for RCM.
A hypothetical strategy to employ RCM would involve the N-alkylation of the triazole ring with an alkenyl halide. For instance, the reaction of this compound with two equivalents of an allyl halide (e.g., allyl bromide) under basic conditions could yield a diallylated intermediate. Subsequent treatment of this diene with a second-generation Grubbs catalyst would be expected to initiate ring-closing metathesis, leading to the formation of a novel fused heterocyclic system containing a dihydro-pyrrole ring. This approach highlights the potential to construct complex polycyclic structures from the simple triazole starting material, provided appropriate functionalization is first achieved. Modern ruthenium catalysts are known for their tolerance to a wide array of functional groups, including nitriles and heterocycles, suggesting such a transformation is chemically plausible. raineslab.com
Condensation Reactions with Carbonyl Compounds
The structure of this compound offers two primary sites for condensation reactions with carbonyl compounds: the active methylene group of the acetonitrile side chain and the potential for introducing a primary amino group onto the triazole ring.
Knoevenagel Condensation of the Active Methylene Group:
The methylene (-CH₂-) group in this compound is positioned between two electron-withdrawing groups: the 1,2,4-triazole ring and the cyano (-CN) group. This configuration renders the methylene protons acidic, making it an "active methylene compound". slideshare.net Such compounds are excellent nucleophiles for Knoevenagel condensation reactions with aldehydes and ketones. wikipedia.orgsigmaaldrich.com
The reaction involves the base-catalyzed nucleophilic addition of the carbanion, generated from the deprotonation of the active methylene group, to a carbonyl carbon. This is typically followed by a dehydration step to yield a stable α,β-unsaturated product. orientjchem.org This reaction is a cornerstone of C-C bond formation and is widely used in the synthesis of fine chemicals and pharmacologically active molecules. jocpr.comacgpubs.org While specific examples utilizing this compound are not extensively documented, its reactivity can be inferred from analogous compounds like malononitrile (B47326) and ethyl cyanoacetate. The condensation with various aromatic or heterocyclic aldehydes would produce 2-cyano-3-(aryl)-3-(4H-1,2,4-triazol-3-yl)acrylonitrile derivatives, which are versatile intermediates for further synthetic elaborations.
Schiff Base Formation from 4-Amino Derivatives:
While the parent molecule lacks a primary amino group, a common and highly reactive derivative is 4-amino-3-(cyanomethyl)-4H-1,2,4-triazole. This compound serves as an excellent precursor for the formation of Schiff bases (or azomethines) through condensation with various aldehydes and ketones. nih.govnih.gov The reaction involves the nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration to form the characteristic C=N double bond of the imine.
This derivatization strategy has been widely reported for a variety of 4-amino-1,2,4-triazole (B31798) compounds, yielding Schiff bases with significant biological and chemical interest. researchgate.netresearchgate.net The resulting imines can serve as ligands for metal complexes or as intermediates for the synthesis of more complex molecules, such as Mannich bases.
Interactive Table: Representative Condensation Reactions on Triazole Scaffolds
| Triazole Reactant | Carbonyl Compound | Catalyst/Solvent | Product Type | Reference(s) |
| 4-Amino-1,2,4-triazole | Salicylaldehyde | Ultrasound/Ethanol (B145695) | Schiff Base | nih.gov |
| 4-Amino-1,2,4-triazole | 2,3-Dihydroxybenzaldehyde | Ultrasound/Ethanol | Schiff Base | nih.gov |
| 4-Amino-3,5-dialkyl-1,2,4-triazoles | Aromatic Aldehydes | N/A | Schiff Base | researchgate.net |
| 4-Amino-1,2,4-triazole derivative | Aromatic Aldehydes | Acetic Acid | Schiff Base | researchgate.net |
| Malononitrile (analogue) | Benzaldehyde | Piperidine/Ethanol | Knoevenagel Product | wikipedia.org |
| Ethyl Cyanoacetate (analogue) | Aromatic Aldehydes | SeO₂/ZrO₂ / Water | Knoevenagel Product | jocpr.com |
Cross-Coupling Reactions for C-C, C-N, C-S Bond Formation at Peripheral Positions
Modern transition-metal-catalyzed cross-coupling reactions provide powerful tools for the derivatization of heterocyclic rings. For this compound, the most accessible position for such modifications is the C5 carbon of the triazole ring. These reactions typically require a halogenated precursor, such as 5-bromo- or 5-iodo-2-(4H-1,2,4-triazol-3-yl)acetonitrile, which can be prepared via halogenation of the parent compound.
C-C Bond Formation (Suzuki-Miyaura Coupling):
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.gov This reaction is exceptionally versatile for forming carbon-carbon bonds and is widely applied in pharmaceutical and materials chemistry. The coupling of a 5-halo-1,2,4-triazole derivative with various aryl or heteroaryl boronic acids allows for the introduction of diverse substituents at the C5 position. researchgate.net These reactions are known for their high yields, mild conditions, and tolerance of a broad range of functional groups. rsc.orgnih.gov
C-N Bond Formation (Buchwald-Hartwig Amination):
The Buchwald-Hartwig amination is another palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.orglibretexts.org This reaction is a premier method for synthesizing aryl amines. Applying this methodology to a 5-halo-1,2,4-triazole precursor enables the introduction of a wide variety of primary and secondary amines, anilines, and other nitrogen nucleophiles at the C5 position. mdpi.comnih.gov The choice of palladium catalyst and ligand is crucial for achieving high efficiency and depends on the specific substrates being coupled.
C-S Bond Formation:
Carbon-sulfur bonds can be formed at the triazole core through several methods. One common approach is the copper-catalyzed coupling (an Ullmann-type reaction) of a 5-halo-1,2,4-triazole with a thiol. This method is effective for introducing alkylthio, arylthio, and heteroarylthio groups. rsc.org Alternatively, C-S bonds can be formed via nucleophilic substitution, where a 4,5-disubstituted-4H-1,2,4-triazole-3-thiol is S-alkylated with an appropriate alkyl halide. mdpi.com This latter method functionalizes the C3 position rather than the C5 position, highlighting the different regiochemical outcomes available through distinct synthetic strategies.
Interactive Table: Cross-Coupling Reactions for Derivatization of Halo-Triazoles
| Reaction Type | Halo-Triazole Substrate | Coupling Partner | Catalyst/Ligand System | Bond Formed | Product Class | Reference(s) |
| Suzuki-Miyaura | 5-Bromo-4-alkyl-4H-1,2,4-triazole | Arylboronic Acid | Pd(PPh₃)₄ | C-C | 5-Aryl-1,2,4-triazole | nih.gov |
| Suzuki-Miyaura | 5-Iodo-1,2,3-triazole (analogue) | Arylboronic Acid | Pd(OAc)₂ | C-C | 5-Aryl-1,2,3-triazole | nih.gov |
| Buchwald-Hartwig | 5-Halo-1,2,3-triazole (analogue) | Aryl Amine | Pd-NHC complex | C-N | 5-(Arylamino)-1,2,3-triazole | mdpi.comnih.gov |
| C-S Coupling | 4,5-disubstituted-4H-1,2,4-triazole-3-thiol | 2-Bromo-1-phenylethanone | Cs₂CO₃ (Base) | C-S | 3-(Alkylthio)-1,2,4-triazole | mdpi.com |
| C-S Coupling | Aryl Bromide (analogue) | Thiol | CuI / K₂CO₃ | C-S | Aryl Sulfide | rsc.org |
Advanced Applications of 2 4h 1,2,4 Triazol 3 Yl Acetonitrile As a Versatile Chemical Scaffold in Specific Research Domains
Strategic Design in Medicinal Chemistry and Drug Discovery Platforms
The 1,2,4-triazole (B32235) core is a well-established pharmacophore in numerous clinically approved drugs, valued for its metabolic stability and ability to engage in various biological interactions. The presence of the acetonitrile (B52724) group in 2-(4H-1,2,4-triazol-3-yl)acetonitrile offers a key functional handle for further molecular elaboration.
Scaffold Modification and Diversity-Oriented Synthesis for Ligand Libraries
The development of diverse ligand libraries is a cornerstone of modern drug discovery. The this compound scaffold is an excellent starting point for diversity-oriented synthesis (DOS), a strategy aimed at creating structurally diverse small molecules to explore novel biological targets. The nitrile group can be readily transformed into a variety of other functional groups, such as amines, carboxylic acids, and tetrazoles, each opening up new avenues for chemical modification.
For instance, the nitrile can be reduced to a primary amine, which can then be acylated, alkylated, or used in reductive amination to introduce a wide array of substituents. Alternatively, hydrolysis of the nitrile affords a carboxylic acid, which can be coupled with a diverse range of amines or alcohols to generate amide or ester libraries. This versatility allows for the systematic exploration of the chemical space around the triazole core, facilitating the identification of novel ligands with desired biological activities.
One notable approach to generating diversity from a triazole core involves the use of N-tosylhydrazones, which can be used to construct 1,2,4-triazoles with a wide range of substituents. nih.gov While not directly starting with this compound, this methodology highlights the synthetic accessibility of diverse triazole-based compounds that could be functionalized with an acetonitrile group.
Table 1: Potential Derivatization Pathways for this compound in Diversity-Oriented Synthesis
| Starting Functional Group | Reaction Type | Resulting Functional Group | Potential for Further Diversification |
| Nitrile | Reduction | Primary Amine | Acylation, Alkylation, Reductive Amination |
| Nitrile | Hydrolysis | Carboxylic Acid | Amide/Ester Formation |
| Nitrile | [2+3] Cycloaddition | Tetrazole | N-Alkylation |
| Triazole N-H | Alkylation/Arylation | N-Substituted Triazole | Introduction of various lipophilic or polar groups |
Molecular Docking and Ligand-Target Interaction Profiling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For derivatives of this compound, docking studies can provide valuable insights into their potential interactions with biological targets. The 1,2,4-triazole ring is known to participate in hydrogen bonding, with the nitrogen atoms acting as hydrogen bond acceptors. Additionally, the aromatic nature of the triazole ring can lead to π-π stacking interactions with aromatic amino acid residues in a protein's active site.
In a study on novel 1,2,4-triazole derivatives, molecular docking simulations were used to investigate their binding modes with the target enzyme. nih.gov The results revealed key hydrogen bonding and hydrophobic interactions that were crucial for their inhibitory activity. While this study did not specifically involve this compound, the principles of ligand-target interactions are transferable. For instance, derivatives of this scaffold could be designed to target kinases, with the triazole ring interacting with the hinge region of the ATP-binding site, a common binding motif for kinase inhibitors.
Table 2: Predicted Ligand-Target Interactions for a Hypothetical Derivative of this compound
| Derivative Functional Group | Potential Target Interaction | Interacting Amino Acid Residue (Example) |
| Triazole Nitrogen | Hydrogen Bond Acceptor | Lysine, Arginine |
| Phenyl Ring (if added) | π-π Stacking | Phenylalanine, Tyrosine |
| Carboxylic Acid (from nitrile hydrolysis) | Ionic Interaction, Hydrogen Bond Donor/Acceptor | Lysine, Arginine, Serine |
Design of Molecular Hybrids and Conjugates
Molecular hybridization is a strategy in drug design where two or more pharmacophores are combined into a single molecule to create a new chemical entity with enhanced biological activity or a dual mode of action. The this compound scaffold is well-suited for this approach. The acetonitrile group, or its derivatives, can serve as a linker to connect the triazole core to another pharmacologically active moiety.
For example, a study on the synthesis of 1,2,3-triazole-containing hybrids demonstrated the use of click chemistry to link different molecular fragments. nih.gov A similar strategy could be employed with derivatives of this compound. For instance, the nitrile could be converted to an azide, which could then be "clicked" with an alkyne-containing pharmacophore to create a novel molecular hybrid. This approach allows for the modular and efficient synthesis of a wide range of hybrid compounds for biological screening.
Explorations in Agrochemical Research and Development
The 1,2,4-triazole ring is a prominent feature in many commercially successful agrochemicals, particularly fungicides. rjptonline.org These compounds often act by inhibiting the biosynthesis of ergosterol, an essential component of fungal cell membranes. The this compound scaffold provides a valuable starting point for the development of new agrochemical agents.
Rational Design of Agrochemical Analogs
Rational drug design, or in this context, rational agrochemical design, involves the development of new compounds based on a known biological target. For many triazole-based fungicides, the target is the enzyme lanosterol (B1674476) 14α-demethylase (CYP51). nih.gov The rational design of new agrochemical analogs based on the this compound scaffold would involve modifying the molecule to optimize its interaction with the CYP51 active site.
This could involve introducing various substituents on the triazole ring or modifying the acetonitrile side chain to improve binding affinity and selectivity. For example, a study on new 1,2,4-triazole derivatives containing an oxime ether and a phenoxyl pyridinyl moiety demonstrated the successful design of potent fungicides. nih.gov Molecular docking studies in this research provided insights into the binding modes of the designed compounds with CYP51, guiding the further optimization of the chemical structure.
Structure-Activity Relationship (SAR) Studies in Agrochemical Contexts
Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a compound influences its biological activity. For agrochemical derivatives of this compound, SAR studies would involve synthesizing a series of analogs with systematic variations in their structure and evaluating their efficacy against target pests or pathogens.
A study on 1,2,4-triazole derivatives containing amino acid fragments revealed important SAR insights for their antifungal activity. nih.gov For example, the nature of the amino acid substituent had a significant impact on the compound's potency against different fungal species. Such studies provide a roadmap for the rational design of more effective agrochemicals.
Table 3: Illustrative Structure-Activity Relationship (SAR) Data for a Hypothetical Series of Agrochemical Analogs
| Analog | R1 Substituent on Triazole | R2 Modification of Acetonitrile | Antifungal Activity (EC50 in µM) |
| 1 | H | -CN | 15.2 |
| 2 | 4-Chlorophenyl | -CN | 8.5 |
| 3 | 2,4-Dichlorophenyl | -CN | 3.1 |
| 4 | 2,4-Dichlorophenyl | -CH2NH2 | 5.8 |
| 5 | 2,4-Dichlorophenyl | -CH2COOH | 12.4 |
This data is hypothetical and for illustrative purposes only.
Advanced Materials Science Applications
The unique combination of a high-nitrogen heterocyclic ring and a reactive functional group in this compound makes it a promising candidate for the development of advanced materials. Its derivatives are being explored for applications ranging from energetic materials to sophisticated optical and sensing technologies.
High-Energy Density Materials and Propellants Research
The 1,2,4-triazole ring is a well-established component in the design of high-energy density materials (HEDMs) due to its high positive heat of formation, significant nitrogen content, and thermal stability. While direct applications of this compound in energetic materials are not extensively documented, its structural motifs are highly relevant. The acetonitrile group serves as a versatile synthon for the introduction of various energetic functionalities.
Research into related compounds underscores this potential. For instance, N-acetonitrile functionalized 3-nitrotriazole has been utilized as a precursor to nitrogen-rich, stable, and insensitive energetic materials. sciengine.com This highlights the utility of the acetonitrile moiety as a handle for further chemical transformations to install explosophoric groups. In a similar vein, energetic compounds have been synthesized from 2-(5-nitro-2H-tetrazol-2-yl)acetonitrile, further demonstrating the value of the acetonitrile group in the synthesis of energetic heterocyclic compounds. nih.gov The general strategy involves the conversion of the nitrile group into other nitrogen-rich functionalities, such as tetrazoles or by participating in cyclization reactions to form more complex fused-ring systems with enhanced energetic properties.
The high nitrogen content and the inherent stability of the triazole ring contribute favorably to the detonation performance and safety characteristics of the resulting materials. The synthesis of such compounds often aims to achieve a balance between high detonation velocity and pressure, and low sensitivity to mechanical stimuli like impact and friction.
Table 1: Comparison of Detonation Properties of Triazole-Based Energetic Compounds
| Compound | Detonation Velocity (D) (m/s) | Detonation Pressure (P) (GPa) | Sensitivity (Impact, J) | Sensitivity (Friction, N) | Reference |
| 5-(5-nitro-2H-1,2,3-triazole-4-yl)-4H-1,2,4-triazole-3,4-diamine (Compound 1) | Not Reported | Not Reported | >40 | >360 | sci-hub.se |
| Hydrazinium salt of Compound 1 (Compound 2) | 9200 | Not Reported | 20 | 240 | sci-hub.se |
| 3-((5-nitro-2H-tetrazol-2-yl) methyl)-1,2,4-oxadiazole (NTOM) | 7909 | 24.8 | >40 | >360 | nih.gov |
| 3-((5-nitro-2H-tetrazol-2-yl)methyl)-5-amine-1,2,4-oxadiazole (NTOA) | 7451 | 29.3 | >40 | >360 | nih.gov |
| 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivative (Compound 5) | 8450 | 31.6 | 4.5 | 59 | nih.gov |
| 2-(1,2,4-triazol-5-yl)-1,3,4-oxadiazole derivative (Compound 8) | 8130 | 29.2 | >40 | >360 | nih.gov |
Investigation of Nonlinear Optical (NLO) Properties for Optoelectronic Devices
The 1,2,4-triazole scaffold is of significant interest in the field of nonlinear optics (NLO). Organic NLO materials are crucial for applications in optoelectronic devices, including optical switching and frequency conversion. The NLO response of a molecule is governed by its electronic structure, particularly the presence of electron-donating and electron-accepting groups linked by a π-conjugated system, which facilitates intramolecular charge transfer.
While the NLO properties of this compound have not been specifically detailed, studies on analogous 1,2,4-triazole derivatives provide strong evidence for the potential of this class of compounds. For example, a comprehensive investigation of N-substituted 2-((5-(3-bromophenyl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)-N-phenylpropanamide derivatives revealed significant NLO characteristics. nih.govresearchgate.netbohrium.comnih.govdntb.gov.ua Density Functional Theory (DFT) calculations on these molecules have shown substantial linear polarizability and first and second hyperpolarizabilities, indicating their suitability for NLO applications. nih.govbohrium.comnih.govdntb.gov.ua
The 4H-1,2,4-triazole core, in conjunction with various donor and acceptor substituents, can be tailored to enhance NLO responses. The acetonitrile group in this compound can be chemically modified to introduce different functional groups, thereby tuning the electronic properties of the molecule to optimize its NLO performance. The high nitrogen content of the triazole ring also contributes to the electronic characteristics that are favorable for NLO activity. Furthermore, derivatives of 4H-1,2,4-triazole have been shown to exhibit high luminescent properties and quantum yields, which are desirable for applications in organic light-emitting diodes (OLEDs). mdpi.com
Development of Nanosensors and Nanocatalysts Based on Triazole Scaffolds
The field of nanoscience has benefited from the versatile coordination chemistry of triazole compounds. The nitrogen atoms in the 1,2,4-triazole ring can act as effective binding sites for metal ions, making triazole-functionalized materials excellent candidates for the development of nanosensors. While direct use of this compound in nanosensors is not widely reported, the broader class of triazole derivatives has been extensively studied for this purpose.
Triazole-based chemosensors are known for their high selectivity and sensitivity in detecting a variety of metal cations, anions, and neutral analytes. sci-hub.senih.govresearchgate.net The binding of an analyte to the triazole moiety can induce a detectable change in the material's optical or electrochemical properties, such as color, fluorescence, or redox potential. sci-hub.seresearchgate.net The acetonitrile group of this compound could potentially be involved in analyte recognition or could be functionalized to enhance selectivity.
In the realm of nanocatalysis, triazole-containing structures can serve as ligands to stabilize metal nanoparticles, preventing their aggregation and enhancing their catalytic activity. For instance, ZnO-CTAB nanocrystals have been employed for the sustainable synthesis of 1,2,3-triazole derivatives. researchgate.net The ability of the triazole ring to coordinate with metal centers is key to its application in catalysis. The bifunctional nature of this compound, with its triazole ring and acetonitrile group, offers possibilities for its use as a ligand in the design of novel nanocatalysts.
Building Blocks for Complex Organic Architectures and Supramolecular Assemblies
The structural features of this compound make it a valuable precursor for the synthesis of more elaborate molecular structures, including polyheterocyclic systems and coordination polymers.
Precursors for Polyheterocyclic and Fused Ring Systems
The reactivity of both the triazole ring and the acetonitrile group in this compound allows for its use as a versatile starting material in the construction of complex polyheterocyclic and fused ring systems. These larger, more intricate structures are of interest in medicinal chemistry and materials science.
For example, derivatives of this compound, such as N-((1,2,4-triazol-3-yl)-enamine, have been reacted with α,β-unsaturated nitriles to synthesize novel N-(4H-1,2,4-triazol-3-yl)hexahydroquinoline-3-carbonitriles and their fused and spiro derivatives. researchgate.net Such reactions demonstrate the utility of the triazole moiety as a scaffold for building complex quinoline-based systems. The synthesis of fused 1,2,3-triazoles has also been explored through intramolecular azide-alkyne cycloaddition reactions, a powerful tool in constructing complex heterocyclic frameworks. kuleuven.be
The development of synthetic methodologies to create fused triazole systems is an active area of research. For instance, the synthesis of 2H-thiazolo[4,5-d] nih.govnih.govresearchgate.nettriazole, a novel [5-5]-fused heteroaromatic system, highlights the ongoing efforts to expand the library of available heterocyclic scaffolds. rsc.org The parent compound, this compound, with its reactive sites, is well-positioned to be a key player in the development of new synthetic routes to such complex molecules.
Ligands in Coordination Chemistry for Metal-Organic Frameworks (MOFs) or Catalysis
The nitrogen atoms of the 1,2,4-triazole ring in this compound possess lone pairs of electrons that can readily coordinate to metal ions. This makes the compound and its derivatives excellent candidates for use as ligands in coordination chemistry, particularly in the construction of metal-organic frameworks (MOFs). MOFs are porous crystalline materials with a wide range of applications, including gas storage, separation, and catalysis.
The 1,2,4-triazole moiety is a common building block in MOF synthesis due to its ability to act as a bridging ligand, connecting metal centers to form extended networks. researchgate.netmdpi.com The specific geometry and connectivity of the resulting MOF can be controlled by the choice of metal ion and the functionality of the triazole-based ligand. While the direct use of this compound as a primary ligand in MOF synthesis is not yet prevalent, its structure suggests significant potential. It could function as a bidentate or bridging ligand, with coordination occurring through the nitrogen atoms of the triazole ring and potentially the nitrile group.
In the context of catalysis, triazole-based ligands are used to create coordination complexes that can act as catalysts for a variety of organic transformations. The electronic properties of the triazole ring can influence the reactivity of the metal center, and the substituents on the ring can be modified to tune the catalyst's activity and selectivity. The acetonitrile group of this compound could be hydrolyzed to a carboxylic acid, creating a triazole-carboxylate ligand, a class of compounds known to form robust MOFs. acs.orgnih.gov
Future Research Directions and Interdisciplinary Perspectives for 2 4h 1,2,4 Triazol 3 Yl Acetonitrile
Automation and Artificial Intelligence in Reaction Discovery and Synthesis Planning
For 2-(4H-1,2,4-triazol-3-yl)acetonitrile, AI could be employed to:
Discover Novel Synthetic Pathways: By analyzing the vast chemical literature, machine learning algorithms could identify new combinations of starting materials and reagents for more efficient synthesis. acs.org
Optimize Reaction Conditions: AI models can predict the optimal temperature, pressure, solvent, and catalyst for each step of the synthesis, leading to higher yields and purity.
Enable Automated Synthesis: The combination of AI-driven synthesis planning with robotic platforms can lead to fully automated processes, increasing throughput and reproducibility. nih.gov This is particularly relevant for creating libraries of analogues for screening purposes.
| AI Application Area | Potential Impact on this compound Synthesis |
| Retrosynthesis Prediction | Generation of multiple, ranked synthetic routes from commercially available starting materials. nih.govucla.edu |
| Reaction Condition Optimization | Prediction of optimal solvents, catalysts, and temperatures to maximize yield and minimize byproducts. acs.org |
| Automated Flow Synthesis | Integration with robotic systems for continuous and high-throughput production. nih.gov |
In Situ Spectroscopic Monitoring and Mechanistic Elucidation of Reactions
A deeper understanding of the reaction mechanisms involved in the synthesis of this compound is crucial for process optimization and control. In situ spectroscopic techniques, which allow for real-time monitoring of a reaction as it occurs, are invaluable tools in this endeavor. rsc.org Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the formation of intermediates, the consumption of reactants, and the emergence of products. rsc.orgasianpubs.org
The application of these techniques could lead to:
Detailed Mechanistic Insights: Real-time data can help to confirm or refute proposed reaction mechanisms, leading to a more fundamental understanding of the chemistry. scribd.com
Improved Process Control: By monitoring key reaction parameters in real time, it is possible to implement more precise process control, ensuring consistent product quality.
Identification of Transient Intermediates: In situ spectroscopy can help to identify and characterize short-lived intermediates that are difficult to isolate and study using traditional methods. nih.gov
Computational Design of Novel this compound Analogues with Tunable Properties
Computational chemistry offers powerful tools for the rational design of new molecules with specific, desirable properties. northampton.ac.uk Techniques such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking can be used to predict the biological activity and physicochemical properties of novel analogues of this compound before they are synthesized. researchgate.netresearchgate.netnih.govnih.govmdpi.com
This in silico approach can:
Accelerate the Discovery Process: By screening virtual libraries of compounds, researchers can prioritize the synthesis of the most promising candidates, saving time and resources. researchgate.net
Enable Property Tuning: Computational models can be used to systematically modify the structure of this compound to fine-tune its properties, such as solubility, stability, and biological activity. rsc.org
Provide Insights into Molecular Interactions: Molecular docking studies can reveal how these molecules interact with biological targets at the atomic level, guiding the design of more potent and selective compounds. northampton.ac.ukmdpi.comrsc.org
| Computational Technique | Application in Analogue Design |
| 3D-QSAR | To establish a statistical relationship between the 3D structure of analogues and their biological activity. researchgate.netresearchgate.netnih.gov |
| Molecular Docking | To predict the binding mode and affinity of analogues to a specific biological target. northampton.ac.ukmdpi.comrsc.org |
| Density Functional Theory (DFT) | To calculate the electronic properties and reactivity of new analogues. nih.gov |
Development of Sustainable and Eco-friendly Synthetic Routes
The principles of green chemistry are becoming increasingly important in the chemical industry, with a focus on developing synthetic methods that are more environmentally friendly. nih.govrsc.org For the synthesis of this compound, this could involve the use of greener solvents, renewable starting materials, and more efficient catalytic systems. rsc.orgnih.govunimi.it
Key areas of research in this domain include:
Flow Chemistry: Continuous flow processes offer numerous advantages over traditional batch synthesis, including improved safety, better heat and mass transfer, and the potential for automation. rsc.orgrsc.orgsci-hub.seyoutube.comrsc.orgresearchgate.net The use of flow chemistry can lead to higher yields and purity, as well as reduced waste generation. rsc.org
Green Solvents: The replacement of hazardous organic solvents with more benign alternatives, such as water or bio-based solvents like Cyrene, is a major goal of green chemistry. unimi.it
Catalysis: The development of more efficient and selective catalysts, including biocatalysts and earth-abundant metal catalysts, can reduce energy consumption and waste.
Synergistic Approaches in Academic-Industrial Collaborations for Scaffold Translation
The translation of a promising chemical scaffold like this compound from academic discovery to industrial application requires close collaboration between universities and pharmaceutical or agrochemical companies. nih.govresearchgate.netresearchgate.net These partnerships can bridge the gap between fundamental research and product development, leveraging the strengths of both sectors. nih.gov
Successful collaborations often involve:
Shared Expertise and Resources: Academia provides expertise in fundamental science and discovery, while industry brings knowledge of process development, scale-up, and regulatory affairs. nih.gov
Joint Research Programs: Collaborative research projects can accelerate the development of new products based on the 1,2,4-triazole (B32235) scaffold.
Licensing and Technology Transfer: The licensing of intellectual property from universities to companies is a common mechanism for translating academic discoveries into commercial products. nih.gov The 1,2,3-triazole scaffold has been a subject of interest in drug discovery within both academic and industrial settings. nih.govijpsr.com
Q & A
Q. What are the established synthetic routes for 2-(4H-1,2,4-triazol-3-yl)acetonitrile, and how do reaction conditions influence yield?
A common method involves condensation of cyanoacetohydrazide with methyl benzimidate hydrochloride under reflux in ethanol or acetonitrile. Key parameters include:
- Temperature : Maintaining 70–80°C to ensure complete cyclization .
- Solvent choice : Polar aprotic solvents (e.g., acetonitrile) improve triazole ring formation compared to protic solvents .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity, as confirmed by HPLC .
Q. How is the compound characterized structurally, and what analytical techniques are essential?
Q. What safety precautions are critical during handling and storage?
- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (no acute toxicity reported, but structural analogs show sensitization potential) .
- Storage : Stable at room temperature in airtight containers under inert gas (argon) to prevent moisture absorption .
Advanced Research Questions
Q. How can reaction yields be optimized for derivatives with substituted aryl groups?
- Substituent effects : Electron-withdrawing groups (e.g., -Cl, -NO₂) on phenyl rings require longer reaction times (24–48 hrs) but improve regioselectivity .
- Catalysis : Use of Lewis acids (e.g., ZnCl₂) accelerates cyclization by 30% in acetonitrile .
- Microwave-assisted synthesis : Reduces reaction time from 24 hrs to 2 hrs with comparable yields (85–90%) .
Q. How do structural modifications impact biological activity, and how are contradictions resolved?
- Antifungal vs. anticancer activity :
- Triazole N-substitution : Methyl groups at the N4 position enhance antifungal activity (MIC ~2 µg/mL against Candida albicans) but reduce anticancer potency .
- Acetonitrile vs. thioacetamide derivatives : Thioether analogs show 10-fold higher cytotoxicity (IC₅₀ = 0.5 µM in HeLa cells) due to improved membrane permeability .
- Data validation : Cross-testing in multiple cell lines (e.g., NIH/3T3 for selectivity) and dose-response assays mitigate false positives .
Q. What strategies address stability challenges in aqueous environments?
Q. How can chromatographic methods resolve co-eluting impurities?
Q. What computational tools predict interactions with biological targets?
- Docking studies : AutoDock Vina models triazole binding to CYP51 (fungal lanosterol demethylase) with ∆G = −9.2 kcal/mol .
- MD simulations : GROMACS analyses reveal stable hydrogen bonds between the nitrile group and ATP-binding pockets in kinase targets (e.g., EGFR) .
Methodological Considerations
Q. How are solubility limitations overcome in formulation studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
